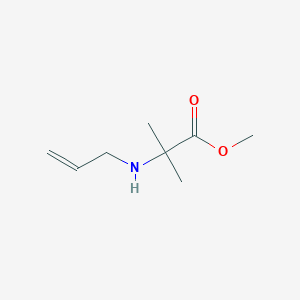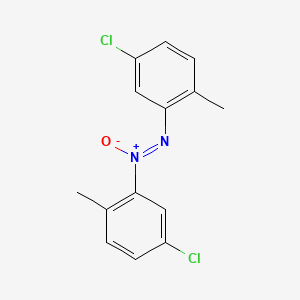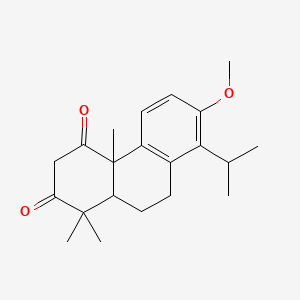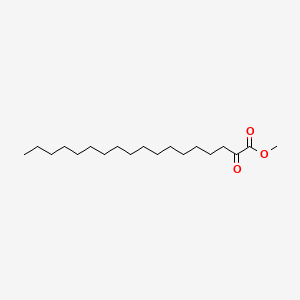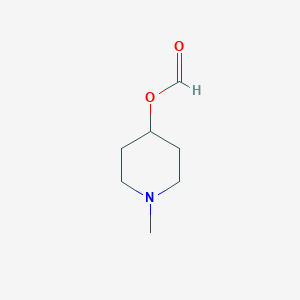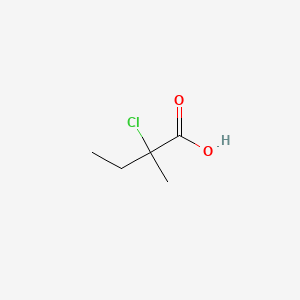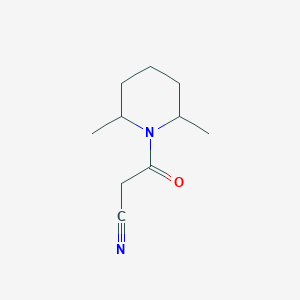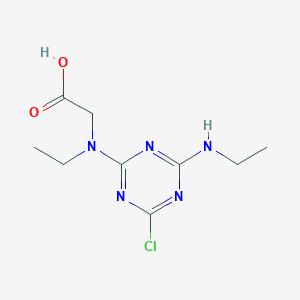
Tricalcium;dihydroxy(oxo)silane;diborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium borate silicate is a compound that combines the properties of calcium, boron, and silicon. It is known for its unique chemical structure and diverse applications in various fields. This compound is often found in crystalline form and is used in industries ranging from ceramics to medicine due to its stability and beneficial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium borate silicate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for precise control over the composition and properties of the resulting material . Another method involves the high-temperature reaction of calcium oxide, boron oxide, and silicon dioxide, which results in the formation of calcium borate silicate crystals .
Industrial Production Methods: In industrial settings, calcium borate silicate is often produced by melting a mixture of calcium carbonate, boric acid, and silica at high temperatures. This process ensures the formation of a homogeneous compound with consistent properties. The resulting material is then cooled and ground into a fine powder for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium borate silicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Common Reagents and Conditions: Common reagents used in reactions with calcium borate silicate include strong acids and bases, which can alter its structure and properties. For example, reacting it with hydrochloric acid can lead to the formation of calcium chloride and boric acid .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce boron trioxide and calcium silicate, while reduction reactions could yield elemental boron and calcium oxide .
Applications De Recherche Scientifique
Calcium borate silicate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which calcium borate silicate exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with calcium and boron receptors in biological systems, influencing cellular processes such as bone mineralization and antimicrobial activity.
Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Borosilicate Glass: Known for its low thermal expansion and high chemical resistance, borosilicate glass is widely used in laboratory equipment and cookware.
Calcium Silicate: This compound is used in construction materials and as an insulator due to its high thermal stability.
Uniqueness of Calcium Borate Silicate: Calcium borate silicate stands out due to its combined properties of calcium, boron, and silicon, which provide a unique set of characteristics such as enhanced biocompatibility, antimicrobial activity, and thermal stability. These properties make it a versatile material for various applications, from biomedical engineering to industrial manufacturing .
Propriétés
Formule moléculaire |
B2Ca3H2O9Si |
|---|---|
Poids moléculaire |
316.0 g/mol |
Nom IUPAC |
tricalcium;dihydroxy(oxo)silane;diborate |
InChI |
InChI=1S/2BO3.3Ca.H2O3Si/c2*2-1(3)4;;;;1-4(2)3/h;;;;;1-2H/q2*-3;3*+2; |
Clé InChI |
DFKRXBYOAKEYLC-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].B([O-])([O-])[O-].O[Si](=O)O.[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


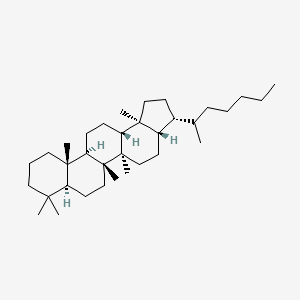
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
